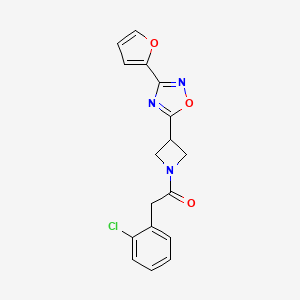

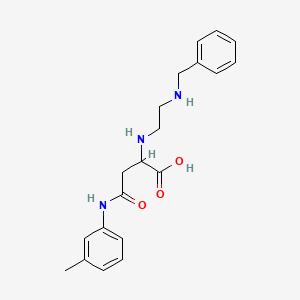

![molecular formula C23H25N3O3 B2710479 3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one CAS No. 896383-01-0](/img/structure/B2710479.png)

3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one” is a complex organic molecule that contains a quinazolinone and a dihydroisoquinoline moiety . Quinazolinones are a class of compounds that have been studied for their potential biological activities . Dihydroisoquinolines are also a class of compounds that have been studied for their potential biological activities .

Applications De Recherche Scientifique

1. Green Synthesis of Oxazolo[2,3-a]tetrahydroisoquinolines

- Research Application: A study by Huang et al. (2016) demonstrates the addition reaction of 3,4-dihydroisoquinolines with γ-hydroxy-α,β-unsaturated ketones to produce diastereomerically pure oxazolo[2,3-a]tetrahydro-isoquinolines. This reaction is significant as it proceeds smoothly under environmentally friendly conditions without additives or catalysts, yielding target molecules in good to excellent yields (Huang et al., 2016).

2. Stereochemistry of Isoquinoline Derivatives

- Research Application: Fülöp et al. (1990) have synthesized and analyzed the stereochemistry of various 1,3-Oxazino- and 1,3-Thiazino[4,3-a]isoquinoline derivatives, contributing to our understanding of the molecular structure and conformation of these compounds (Fülöp et al., 1990).

3. Development of Chiral Tetrahydroisoquinolines

- Research Application: Kim et al. (2020) reported on the asymmetric hydrogenation of 1,3-disubstituted isoquinolines using a hydroxymethyl directing group. This method is crucial for producing chiral 1,2,3,4-tetrahydroisoquinolines with high levels of enantioselectivity and diastereoselectivity. The study also highlights the synthesis of non-natural analogs of tetrahydroprotoberberine alkaloids (Kim et al., 2020).

4. Elucidation of Quinolinone Derivatives Structures

- Research Application: Chimichi et al. (2007) investigated the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine, leading to the structural elucidation of reaction products through multinuclear magnetic resonance spectroscopy. This research is important for understanding the molecular structure of quinolinone derivatives (Chimichi et al., 2007).

5. Novel Routes to Fused Isoquinolines

- Research Application: Awad et al. (2002) explored new methods for producing fused isoquinolines, demonstrating the high-yield synthesis of triazolo[3,4-a]isoquinolines and benzo[a]quinolizin-4-ones. These routes offer new possibilities in the synthesis of complex isoquinoline structures (Awad et al., 2002).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit aldo-keto reductase akr1c3 , a key enzyme involved in steroid hormone metabolism and associated with breast and prostate cancer .

Mode of Action

For instance, the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Given its potential inhibition of akr1c3, it may impact the steroid hormone metabolism pathway .

Result of Action

Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Propriétés

IUPAC Name |

3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c27-21(25-15-13-17-8-3-4-9-18(17)16-25)12-2-1-7-14-26-22(28)19-10-5-6-11-20(19)24-23(26)29/h3-6,8-11H,1-2,7,12-16H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKWAXSWBSMUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

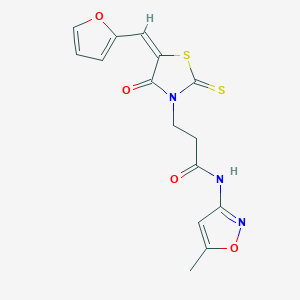

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2710398.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2710400.png)

![2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2710402.png)

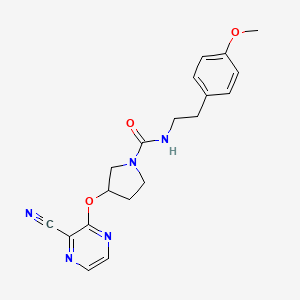

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2710417.png)